Structure and molecular weight of C8H17NO cyclopentane derivatives
Structure and molecular weight of C8H17NO cyclopentane derivatives
An In-depth Technical Guide to the Structure and Molecular Weight of C8H17NO Cyclopentane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopentane ring is a privileged scaffold in modern medicinal chemistry, valued for its unique conformational properties that can enhance binding affinity and improve pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of cyclopentane derivatives with the molecular formula C8H17NO. We will explore the structural diversity and isomerism inherent to this formula, provide a precise calculation of its molecular weight, and detail the analytical methodologies required for empirical structure elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel chemical entities.
Molecular Weight Determination
The molecular formula C8H17NO dictates a specific molecular weight, a fundamental property for compound verification. The calculation is based on the atomic weights of the constituent elements. For high-precision applications, such as high-resolution mass spectrometry (HRMS), the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element.
The molecular weight is calculated as follows:
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Carbon (C): 8 atoms × 12.011 u = 96.088 u
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Hydrogen (H): 17 atoms × 1.008 u = 17.136 u
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Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Average Molecular Weight: 96.088 + 17.136 + 14.007 + 15.999 = 143.230 g/mol [3][4][5]
Monoisotopic Mass: 143.131014 g/mol [3]
This value is the first checkpoint in any analytical workflow to confirm the identity of a synthesized or isolated compound.
Structural and Isomeric Diversity
The molecular formula C8H17NO, when constrained to include a cyclopentane ring, gives rise to a considerable number of structural isomers. The primary points of variation are the nature and position of the nitrogen- and oxygen-containing functional groups, the arrangement of the three additional carbon atoms, and the stereochemistry of the cyclopentane ring.[6][7]
The cyclopentane ring itself is not planar, typically adopting puckered "envelope" or "half-chair" conformations to minimize torsional strain.[8][9] The energetic barriers between these conformers are low, leading to a dynamic state known as pseudorotation.[8] Substituents on the ring can create a preference for certain conformations and introduce stereoisomerism (cis/trans isomers), which can significantly impact biological activity.[10][11]
We can classify the major isomeric families based on their functional groups:
Cyclopentyl-substituted Amides
This is a large and common class of isomers where the nitrogen and oxygen atoms form a carboxamide group. The variation arises from the point of attachment and the structure of the alkyl chains.
-
N-Substituted Cyclopentylacetamides: The acetyl group is attached to the nitrogen, which is part of a substituted cyclopentylamine.
-
Example:N-(1-ethylcyclopentyl)acetamide
-
-
Cyclopentanecarboxamides: The carboxamide is directly attached to the cyclopentane ring, with various substitutions on the nitrogen.
-
Example:N-propylcyclopentanecarboxamide, N-isopropylcyclopentanecarboxamide, N-ethyl-N-methylcyclopentanecarboxamide
-
-
Cyclopentyl-substituted Propanamides: The cyclopentyl group is a substituent on the carbon backbone of a propanamide.
-
Example:3-cyclopentyl-N-methylpropanamide[12]
-
Amino-substituted Cyclopentanols and Ethers
In this class, the nitrogen and oxygen exist as separate amine and hydroxyl (or ether) functional groups. This introduces significant stereochemical complexity.
-
Amino-propyl-cyclopentanols: Both functional groups and the propyl side chain are attached to the cyclopentane ring.
-
Example:2-amino-3-propylcyclopentanol. This structure has multiple stereoisomers depending on the relative (cis/trans) orientations of the three substituents.
-
-
Cyclopentyl-substituted Amino Alcohols: The cyclopentane ring is a substituent on a carbon chain that contains both the hydroxyl and amino groups.
-
Example:1-cyclopentyl-2-(dimethylamino)ethanol
-
Oximes
Oximes are formed from the reaction of a ketone with hydroxylamine. For the C8H17NO formula, this would involve an eight-carbon ketone.
-
Propyl Cyclopentyl Ketone Oxime: This oxime exists as two geometric isomers (E and Z) due to the restricted rotation around the C=N double bond.
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Formula:C5H9-C(=NOH)-C3H7
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Data Summary: Isomer Classes of C8H17NO Cyclopentane Derivatives
| Isomer Class | Core Functional Group | Example Structure | Key Structural Features |
| Amides | -C(=O)N- | N-Propylcyclopentanecarboxamide | Position of the cyclopentyl ring relative to the amide; substitution on the nitrogen. |
| Amino Alcohols | -NH₂ and -OH | 2-Amino-1-propylcyclopentanol | Relative positions of the amine, alcohol, and alkyl groups on the ring; extensive stereoisomerism (cis/trans, R/S). |
| Amino Ethers | -NH₂ and -OR | 1-(Methoxy)-2-(dimethylamino)cyclopentane | Ether linkage instead of a hydroxyl group. |
| Oximes | -C=NOH | (Cyclopentyl)(propyl)methanone oxime | Geometric isomerism (E/Z) at the C=N bond. |
| Hydroxylamines | -NHOH | N-(3-Cyclopentylpropyl)hydroxylamine | Position of the hydroxylamine group on the alkyl chain. |
The following diagram illustrates the primary isomeric branches stemming from the C8H17NO molecular formula.
Caption: Major isomeric families of C8H17NO cyclopentane derivatives.
Experimental Workflow for Structural Elucidation
Confirming the precise structure of a C8H17NO cyclopentane derivative requires a multi-technique analytical approach. Each method provides complementary information, leading to an unambiguous assignment.
Step 1: Purity and Molecular Formula Confirmation
-
Methodology:
-
Chromatography: Perform Liquid Chromatography (LC) or Gas Chromatography (GC) to assess the purity of the sample.
-
Mass Spectrometry (MS): Subject the purified sample to High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI).
-
-
Causality and Expected Outcome: HRMS provides a highly accurate mass measurement (<5 ppm error), which is used to confirm that the empirical formula is indeed C8H17NO by matching the measured mass to the calculated monoisotopic mass (143.1310 u). This step is critical for validating the starting point of the structural analysis.
Step 2: Functional Group Identification
-
Methodology:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an IR spectrum of the neat or dissolved sample.
-
-
Causality and Expected Outcome: FTIR is a rapid method for identifying key functional groups.
-
Amides: A strong C=O stretch around 1650 cm⁻¹ and N-H stretches (for primary/secondary amides) around 3300 cm⁻¹.
-
Amino Alcohols: A broad O-H stretch around 3400 cm⁻¹ and N-H stretches around 3300 cm⁻¹.
-
Oximes: A C=N stretch around 1640 cm⁻¹ and a broad O-H stretch around 3300 cm⁻¹.
-
Step 3: Carbon-Hydrogen Framework Determination
-
Methodology:
-
¹H NMR Spectroscopy: Provides information on the chemical environment of hydrogen atoms, their connectivity (via spin-spin coupling), and their relative numbers (via integration).
-
¹³C NMR Spectroscopy: Shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) reveals H-H coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon.
-
-
Causality and Expected Outcome: NMR is the most powerful tool for detailed structure mapping.[13] For example, in an N-propylcyclopentanecarboxamide, COSY would show the correlation between the CH₂, CH₂, and CH₃ protons of the propyl group. The HSQC would link these protons to their respective carbon signals. The chemical shifts of protons and carbons attached to or near the nitrogen and oxygen atoms are highly diagnostic for differentiating between isomeric families.
The following diagram outlines this self-validating experimental workflow.
Caption: Experimental workflow for structure elucidation.
Conclusion
The molecular formula C8H17NO represents a rich chemical space for cyclopentane derivatives, with significant potential in drug discovery.[14][15] The isomeric possibilities, spanning amides, amino alcohols, and oximes, each present unique structural and stereochemical features that can be leveraged for targeted therapeutic design. A rigorous and systematic analytical approach, grounded in mass spectrometry, infrared spectroscopy, and multi-dimensional NMR, is essential for the unambiguous characterization of these compounds. This guide provides the foundational knowledge and experimental framework necessary for professionals working to synthesize and validate these valuable molecular entities.
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